N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with dimethylamino groups at positions 4 and 6, a methyl-linked acetamide group, and a 1,2,4-triazol-1-yl moiety.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N9O/c1-19(2)11-16-9(17-12(18-11)20(3)4)5-14-10(22)6-21-8-13-7-15-21/h7-8H,5-6H2,1-4H3,(H,14,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBBGUSTGMHATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CN2C=NC=N2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The triazine structure is known for its diverse biological applications, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is CHNO. The compound features a triazine core that is substituted with dimethylamino groups and a triazole moiety.
Antimicrobial Activity
Research indicates that compounds containing triazine and triazole moieties exhibit significant antimicrobial properties. For instance:
- Study Findings : A study reported that triazine derivatives showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
Triazine derivatives have also been evaluated for their anticancer potential:
- Mechanism : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. In vitro studies have shown that similar triazine compounds can induce apoptosis in cancer cell lines .
- Case Study : A recent investigation into N-substituted triazines demonstrated their ability to inhibit the growth of human cancer cells by inducing cell cycle arrest and promoting programmed cell death .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | Membrane disruption |
| Antimicrobial | Escherichia coli | 15.0 | Metabolic interference |
| Anticancer | HeLa (cervical cancer cells) | 8.0 | Apoptosis induction |
| Anticancer | MCF7 (breast cancer cells) | 10.5 | Cell cycle arrest |
Research Findings
Recent studies have expanded on the biological activity of triazine derivatives:
- Antibacterial Studies : Various derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications on the triazine ring could enhance antibacterial activity significantly.
- Anticancer Mechanisms : Research has shown that these compounds can inhibit specific kinases involved in tumor growth. For example, inhibition of IDH2 mutants has been linked to the treatment of certain cancers .
- Synergistic Effects : Combining this compound with other therapeutic agents has been explored to enhance efficacy against resistant strains and cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several triazine- and triazole-containing derivatives. Key comparisons are outlined below:
Structural Features and Functional Groups
- Triazine Core: The dimethylamino substituents on the triazine ring distinguish it from analogs like Tribenuron methyl (a herbicide with a methoxy-methyl triazine group) and 6a-m derivatives (bearing naphthalenyloxy or nitro groups) .
- Triazole Moiety : The 1,2,4-triazol-1-yl group is shared with fungicides like Triadimefon and metabolites such as β-(1,2,4-triazol-1-yl)-alanine. However, its linkage via an acetamide group differs from the ester or ketone bridges in these analogs, which may alter bioavailability and target specificity .
Physicochemical Properties
Comparative IR and NMR data (Table 1) highlight substituent effects:
- Aromatic Signals : The absence of nitro or chloro substituents (unlike 6b or 6m ) simplifies the aromatic region in NMR, reducing splitting patterns observed in analogs with electron-withdrawing groups .
Table 1. Key Physicochemical Comparisons
Stability and Reactivity
The dimethylamino groups on the triazine ring could enhance stability against hydrolysis compared to electron-deficient triazines (e.g., chloro-substituted analogs). Conversely, the triazole moiety’s susceptibility to metabolic degradation may limit persistence in biological systems relative to non-heterocyclic herbicides .
Q & A
Q. What are the standard synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, and how is its purity validated?
The compound can be synthesized via 1,3-dipolar cycloaddition (CuAAC) using copper(I)-catalyzed azide-alkyne reactions. A typical protocol involves reacting a triazine-containing alkyne with an azide-functionalized acetamide derivative in a tert-butanol/water (3:1) solvent system with Cu(OAc)₂ (10 mol%) as the catalyst. Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2). Post-reaction, the mixture is quenched with ice, extracted with ethyl acetate, and purified via recrystallization (ethanol) . Characterization involves:
- IR spectroscopy (amide C=O stretch ~1670–1680 cm⁻¹, triazole C–N ~1300 cm⁻¹) .
- ¹H/¹³C NMR to confirm substituent integration and regioselectivity (e.g., triazole proton at δ ~8.3–8.4 ppm) .
- HRMS for molecular ion validation (e.g., [M+H]+ calculated vs. observed) .
Q. How can researchers design experiments to optimize the yield of this compound?
Use statistical design of experiments (DoE) to minimize trial-and-error approaches. For example:
- Factorial designs to test variables like catalyst loading (5–15 mol%), solvent ratios, and reaction time (4–12 hours).
- Response surface methodology (RSM) to model interactions between parameters and identify optimal conditions .
- Control experiments to assess the impact of oxygen/moisture (e.g., under inert vs. ambient conditions).
Advanced Research Questions
Q. How can computational methods enhance the synthesis and functionalization of this compound?
Leverage quantum chemical calculations (e.g., DFT) to:
- Predict regioselectivity in cycloaddition reactions (1,4- vs. 1,5-triazole isomers).
- Screen solvent effects on reaction thermodynamics.
- Guide structural modifications (e.g., substituting dimethylamino groups on the triazine ring for improved solubility or bioactivity) .
Example workflow :
Use Gaussian or ORCA for transition-state modeling.
Validate predictions with experimental kinetics (e.g., monitoring reaction rates via HPLC).
Q. How should researchers address contradictions in spectroscopic data during characterization?
Case study : Discrepancies in ¹³C NMR signals for triazole carbons (e.g., δ 142–153 ppm vs. literature). Resolution strategies :
- Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous peaks.
- Compare with structurally analogous compounds (e.g., N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide ).
- Re-examine synthesis conditions (e.g., residual solvents may shift peaks).
Q. What methodologies are recommended for evaluating the biological activity of this compound?
While direct bioactivity data for this compound is limited, structural analogs (e.g., triazole-acetamide derivatives) suggest:
- Antifungal assays : Test against Candida albicans using microbroth dilution (MIC values).
- Kinase inhibition studies : Use fluorescence polarization assays targeting ATP-binding sites.
- Cellular uptake studies : Label the compound with a fluorophore (e.g., FITC) and track via confocal microscopy .
Q. How can the compound’s stability under varying conditions be systematically analyzed?
- Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B guidelines), and pH extremes (1–13).
- HPLC-MS monitoring : Detect decomposition products (e.g., hydrolysis of the acetamide group).
- Kinetic modeling : Calculate degradation rate constants (e.g., Arrhenius plots for thermal stability) .
Q. What advanced techniques are used to study intermolecular interactions (e.g., protein binding)?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized targets.
- X-ray crystallography : Resolve co-crystal structures with enzymes (e.g., cytochrome P450).
- Molecular Dynamics (MD) simulations : Model binding modes and residence times .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity results between in vitro and in vivo studies?
Example : High in vitro potency but low in vivo efficacy. Approach :
Assess ADME properties :
- Solubility : Use shake-flask method with PBS (pH 7.4).
- Plasma protein binding : Equilibrium dialysis.
Metabolite identification : LC-MS/MS to detect hepatic oxidation of the triazine ring.
Pharmacokinetic modeling : Adjust dosing regimens based on clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
